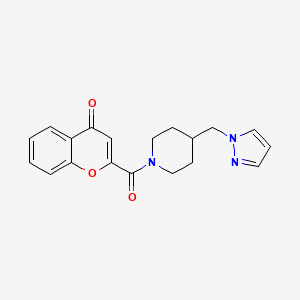

![molecular formula C24H25N5O2 B2378493 N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea CAS No. 1112439-75-4](/img/structure/B2378493.png)

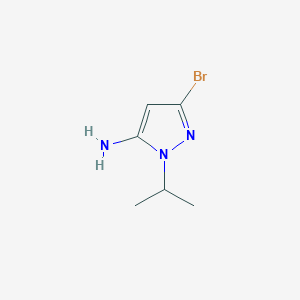

N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea is a useful research compound. Its molecular formula is C24H25N5O2 and its molecular weight is 415.497. The purity is usually 95%.

BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-N'-[2-(1-propyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

CNS Activity

A study demonstrated that a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, with substitutions including 3-bromo, showed anxiolytic activity and potent muscle-relaxant properties mediated through the central nervous system (Rasmussen et al., 1978).

Inhibition of Glycolic Acid Oxidase

Compounds with large lipophilic 4-substituents, similar to the structure of interest, were found to be competitive inhibitors of glycolic acid oxidase in vitro. This inhibition was demonstrated in rat liver perfusion studies and also led to a significant reduction in urinary oxalate levels in ethylene glycol-fed rats (Rooney et al., 1983).

Complexation Studies

N-(pyridin-2-yl),N'-substituted ureas, including derivatives similar to the compound , were studied for their ability to form complexes with substituted 2-amino-1,8-naphthyridines and benzoates. This study provided insights into the substituent effect on complexation and the electronic repulsions in such complexes (Ośmiałowski et al., 2013).

Solvolysis Catalyzed by Cu(II) Ions

Studies showed that solvolysis of N,N-bis(2-picolyl)ureas, which have structural similarities to the compound of interest, is catalyzed by Cu(II) ions. This provided insights into the mechanism and reactivity of such urea derivatives (Belzile et al., 2014).

Nonlinear Optical Properties

Chalcone derivatives synthesized from p-bromoacetophenone and various substituted aromatic aldehyde, including structures similar to the compound , were studied for their nonlinear optical properties. This research aimed at understanding and designing these compounds as potential nonlinear optical (NLO) materials (Arshad et al., 2017).

Visible Light Mediated Annulation

1-(2-Bromophenyl)-1H-pyrrole and related compounds, upon reacting under blue light irradiation, formed pyrrolo[1,2-a]quinoline and ullazines. This study revealed the potential of using visible light for synthesizing complex molecular structures (Das et al., 2016).

Propriétés

IUPAC Name |

N-[(2-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-3-31-21-7-5-4-6-19(21)16-25-24(30)15-14-23-27-26-22-13-12-20(28-29(22)23)18-10-8-17(2)9-11-18/h4-13H,3,14-16H2,1-2H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOPNNCWDONEGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CNC(=O)CCC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-ethoxyphenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2378412.png)

![1-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2378415.png)

![2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B2378418.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2378422.png)